molecular formula C13H24N2O3 B4656631 ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate

ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate

Cat. No. B4656631
M. Wt: 256.34 g/mol
InChI Key: LANVSSSLUCSTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate, also known as MCC-950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system, specifically in the regulation of inflammation. MCC-950 has shown promise as a potential therapeutic agent for a variety of inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.

Mechanism of Action

Ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate targets the NLRP3 inflammasome, a protein complex that plays a key role in the regulation of inflammation. The NLRP3 inflammasome is activated in response to a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome triggers the production of inflammatory cytokines, which contribute to the development of inflammatory diseases.
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate works by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines. Specifically, ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate targets the NLRP3 inflammasome at the level of the NLRP3 protein, preventing its oligomerization and activation.
Biochemical and Physiological Effects:
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate has been shown to have a variety of biochemical and physiological effects in preclinical models of inflammatory diseases. These effects include:
- Reduction in the production of inflammatory cytokines, such as IL-1beta and IL-18
- Reduction in the accumulation of amyloid-beta plaques in the brain
- Improvement in cognitive function
- Reduction in joint swelling and pain
- Reduction in inflammation in the central nervous system

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate for lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to study the role of the NLRP3 inflammasome in various inflammatory diseases, without the confounding effects of other inflammatory pathways.
However, one limitation of ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate is its potential off-target effects. While ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate is highly specific for the NLRP3 inflammasome, it has been shown to interact with other proteins in vitro, raising the possibility of off-target effects in vivo.

Future Directions

There are several future directions for research on ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate. These include:
- Development of more potent and selective NLRP3 inflammasome inhibitors
- Investigation of the role of the NLRP3 inflammasome in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease
- Investigation of the role of the NLRP3 inflammasome in aging and age-related diseases
- Development of ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate as a therapeutic agent for human inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.

Scientific Research Applications

Ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate has been extensively studied in preclinical models of inflammatory diseases, and has shown promising results in reducing inflammation and improving disease outcomes. In a mouse model of gout, ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate was found to reduce the production of inflammatory cytokines and improve joint swelling and pain. In a mouse model of Alzheimer's disease, ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate was found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In a mouse model of multiple sclerosis, ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate was found to reduce inflammation and improve disease outcomes.

properties

IUPAC Name

ethyl 3-[(4-methylcyclohexyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-3-18-12(16)8-9-14-13(17)15-11-6-4-10(2)5-7-11/h10-11H,3-9H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANVSSSLUCSTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(4-methylcyclohexyl)carbamoyl]-beta-alaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate
Reactant of Route 2
Reactant of Route 2
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate
Reactant of Route 5
Reactant of Route 5
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.